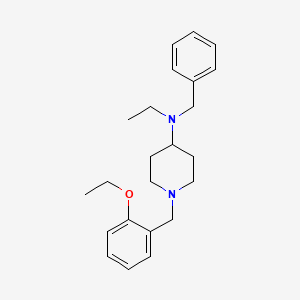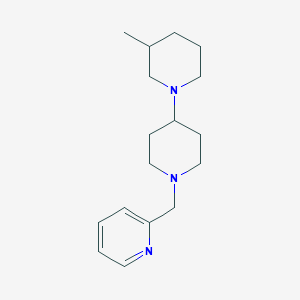![molecular formula C28H25N3O3 B10883588 3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10883588.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furo[2,3-d]pyrimidine core, which is fused with phenyl and dimethoxyphenethyl groups, contributing to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the furo[2,3-d]pyrimidine coreIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include acids, bases, and various organic solvents. .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in target cells. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s molecular targets include various kinases and signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE stands out due to its unique structural features and potent biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Exhibiting significant antimicrobial properties.
Pyrido[2,3-d]pyrimidines: Used in various therapeutic applications .
Propiedades
Fórmula molecular |
C28H25N3O3 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C28H25N3O3/c1-32-22-14-13-19(17-23(22)33-2)15-16-31-18-30-28-25(27(31)29)24(20-9-5-3-6-10-20)26(34-28)21-11-7-4-8-12-21/h3-14,17-18,29H,15-16H2,1-2H3 |
Clave InChI |
NJQFAIFREAVMDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=N)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B10883513.png)

![N-[1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B10883525.png)
![1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883532.png)
![(2E)-2-[4-(difluoromethoxy)benzylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883533.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl pyrazine-2-carboxylate](/img/structure/B10883548.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B10883549.png)

![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10883556.png)

![N-[2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B10883560.png)
![N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide](/img/structure/B10883565.png)

